REACTION_CXSMILES
|
[CH3:1][C:2]1[C:11]2[C:10](=[O:12])[CH2:9][C:8]([CH3:14])([CH3:13])[CH2:7][C:6]=2[O:5][C:4](=O)[CH:3]=1.[NH3:16]>>[CH3:1][C:2]1[C:11]2[C:10](=[O:12])[CH2:9][C:8]([CH3:14])([CH3:13])[CH2:7][C:6]=2[NH:16][C:4](=[O:5])[CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(OC=2CC(CC(C12)=O)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CC1=CC(NC=2CC(CC(C12)=O)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |